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Compound of Interest

Compound Name: Arsenic trisulfide

Cat. No.: B1169953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

arsenic trisulfide (As₂S₃), a material with significant applications in various scientific and

technological fields. This document details the structural characteristics of its primary crystalline

and amorphous forms, outlines the experimental protocols for their analysis, and presents the

crystallographic data in a structured format for ease of comparison.

Introduction to the Structural Forms of Arsenic
Trisulfide
Arsenic trisulfide primarily exists in two main forms: a crystalline mineral known as orpiment

and an amorphous glassy state.[1] Both structures are built from fundamental units of trigonal

pyramidal arsenic atoms bonded to three sulfur atoms. However, the arrangement of these

units differs significantly between the two forms, leading to distinct physical and chemical

properties.

Crystalline Arsenic Trisulfide (Orpiment and Anorpiment): The most common crystalline form

of As₂S₃ is the mineral orpiment. It possesses a monoclinic crystal structure characterized by a

layered arrangement of As₂S₃ sheets.[2][3] Within these layers, AsS₃ pyramids are linked

through shared sulfur atoms, forming puckered six-membered rings.[2] The layers are held

together by weak van der Waals forces, which contributes to the mineral's perfect cleavage.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1169953?utm_src=pdf-interest
https://www.benchchem.com/product/b1169953?utm_src=pdf-body
https://www.benchchem.com/product/b1169953?utm_src=pdf-body
https://www.benchchem.com/product/b1169953?utm_src=pdf-body
https://www.benchchem.com/product/b1169953?utm_src=pdf-body
https://arxiv.org/pdf/cond-mat/0402587
https://www.benchchem.com/product/b1169953?utm_src=pdf-body
https://www.researchgate.net/figure/The-X-ray-diffraction-of-orpiment-under-ambient-conditions_fig1_331586609
https://serc.carleton.edu/research_education/geochemsheets/techniques/SXD.html
https://www.researchgate.net/figure/The-X-ray-diffraction-of-orpiment-under-ambient-conditions_fig1_331586609
https://www.researchgate.net/figure/The-X-ray-diffraction-of-orpiment-under-ambient-conditions_fig1_331586609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A less common triclinic dimorph, anorpiment, has also been identified and is composed of

similar As₂S₃ layers but with a different stacking sequence.

Amorphous Arsenic Trisulfide: In its amorphous, or glassy, state, arsenic trisulfide lacks the

long-range order characteristic of its crystalline counterparts. Instead of well-defined layers, the

AsS₃ pyramidal units are connected in a more random, cross-linked three-dimensional network.

[1] This disordered arrangement gives rise to unique optical properties, making amorphous

As₂S₃ valuable for applications such as infrared-transmitting glasses and optical fibers. A key

feature in the X-ray diffraction pattern of amorphous As₂S₃ is the presence of a "first sharp

diffraction peak" (FSDP), which indicates a medium-range order within the disordered

structure.

Data Presentation: Crystallographic Data of Arsenic
Trisulfide
The following tables summarize the key crystallographic data for the known crystalline forms of

arsenic trisulfide.

Table 1: Crystallographic Data for Orpiment (Monoclinic As₂S₃)

Parameter Value Reference

Crystal System Monoclinic [3]

Space Group P2₁/n (or P2₁/c) [3]

a 11.46 - 11.49 Å [2][4]

b 9.57 - 9.59 Å [2][4]

c 4.22 - 4.25 Å [2][4]

β 90.5° - 90.45° [2][5]

Z (Formula units per unit cell) 4 [2]

Table 2: Crystallographic Data for Anorpiment (Triclinic As₂S₃)
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Parameter Value

Crystal System Triclinic

Space Group P1

a 5.7577(2) Å

b 8.7169(3) Å

c 10.2682(7) Å

α 78.152(7)°

β 75.817(7)°

γ 89.861(6)°

Z (Formula units per unit cell) 4

Experimental Protocols
Detailed methodologies for the synthesis and structural analysis of arsenic trisulfide are

crucial for reproducible research. The following sections provide outlines for key experimental

procedures.

Synthesis of Arsenic Trisulfide
Synthesis of Crystalline As₂S₃ (Orpiment): Natural orpiment crystals are the most common

source for crystallographic studies. Synthetic crystals can be grown via hydrothermal methods

or vapor transport. A general approach for vapor transport involves sealing stoichiometric

amounts of high-purity arsenic and sulfur in an evacuated quartz ampoule. The ampoule is then

placed in a two-zone furnace, with the hot end containing the source material and the colder

end providing a site for crystal growth. Slow cooling over several days to weeks is essential for

the formation of well-defined single crystals suitable for diffraction studies.

Synthesis of Amorphous As₂S₃ Glass: Amorphous arsenic trisulfide is typically prepared by a

melt-quenching technique.

High-purity elemental arsenic and sulfur are mixed in stoichiometric amounts in a clean,

evacuated quartz ampoule.
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The ampoule is heated in a rocking furnace to a temperature above the melting point of

As₂S₃ (typically around 600-700 °C) to ensure a homogeneous melt.

The molten material is then rapidly quenched in a suitable medium, such as ice water or

liquid nitrogen, to prevent crystallization and form a glassy solid.[6]

Powder X-ray Diffraction (XRD) Analysis
Powder XRD is a fundamental technique for phase identification and for obtaining structural

information from polycrystalline samples.

Sample Preparation:

A representative sample of arsenic trisulfide is finely ground to a homogenous powder

(typically <10 µm particle size) using an agate mortar and pestle to ensure random

orientation of the crystallites.[7]

The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface

that is level with the holder's reference plane.

Data Collection:

The sample is mounted in a powder diffractometer.

A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å) is directed at the

sample.

The diffracted X-rays are recorded by a detector as a function of the diffraction angle (2θ).

Data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell

time of 1-2 seconds per step.

Data Analysis (Rietveld Refinement): Rietveld refinement is a powerful method for refining the

crystal structure model by fitting the entire calculated powder diffraction pattern to the

experimental data.

Initial structural models for the phases present in the sample are obtained from

crystallographic databases.
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The refinement process begins by fitting the background, scale factor, and unit cell

parameters.[8]

Subsequently, profile parameters (peak shape, width, and asymmetry) are refined.

Finally, atomic coordinates and isotropic/anisotropic displacement parameters are refined

until the best fit between the calculated and observed patterns is achieved.[8]

Single-Crystal X-ray Diffraction (XRD) Analysis
Single-crystal XRD provides the most accurate and detailed information about the crystal

structure, including precise atomic positions, bond lengths, and bond angles.

Crystal Selection and Mounting:

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and

free of visible defects is selected under a polarizing microscope.[9]

The crystal is carefully mounted on a goniometer head using a suitable adhesive or oil.

Data Collection:

The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.

The crystal is rotated, and a series of diffraction images are collected at different orientations

using a sensitive area detector (e.g., CCD or CMOS).[10]

Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal

vibrations and radiation damage.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The initial crystal structure is solved using direct methods or Patterson methods to determine

the positions of the atoms.
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The structural model is then refined against the experimental data using least-squares

methods to optimize the atomic positions, displacement parameters, and other structural

parameters.

Neutron Diffraction Analysis
Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light

atoms and for studying magnetic structures.

Sample Preparation: For powder neutron diffraction, a larger sample size (typically several

grams) is required compared to XRD. The sample is contained in a suitable holder, often made

of vanadium, which has a low neutron scattering cross-section.[11] For single-crystal neutron

diffraction, very large single crystals (several cubic millimeters) are necessary.

Data Collection:

The sample is placed in a beam of thermal neutrons from a nuclear reactor or spallation

source.[11]

The scattered neutrons are detected by an array of detectors surrounding the sample.

The diffraction pattern is recorded as a function of the scattering angle.

Data Analysis: The data analysis procedure is similar to that of XRD, often employing Rietveld

refinement for powder data to determine the crystal structure. Neutron scattering lengths are

used instead of X-ray scattering factors in the structure factor calculations.

Visualizations
The following diagrams illustrate key workflows and relationships in the structural analysis of

arsenic trisulfide.
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Figure 1: General experimental workflow for the crystal structure determination of arsenic
trisulfide.
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Figure 2: Logical relationships between the different structural forms of arsenic trisulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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